CH-223191

Description

Properties

IUPAC Name |

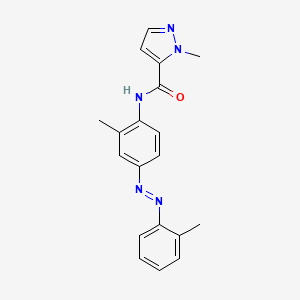

2-methyl-N-[2-methyl-4-[(2-methylphenyl)diazenyl]phenyl]pyrazole-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N5O/c1-13-6-4-5-7-17(13)23-22-15-8-9-16(14(2)12-15)21-19(25)18-10-11-20-24(18)3/h4-12H,1-3H3,(H,21,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKTNEXPODAWWFM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1N=NC2=CC(=C(C=C2)NC(=O)C3=CC=NN3C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5058698, DTXSID001045956 | |

| Record name | CH 223191 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5058698 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1‐Methyl‐N‐{2‐methyl‐4‐[(1E)‐2‐(2‐ methylphenyl)diazen‐1‐yl]phenyl}‐1H‐pyrazole‐5‐carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001045956 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

333.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

301326-22-7 | |

| Record name | CH-223191 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0301326227 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CH 223191 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5058698 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CH-223191 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CH-223191 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HYE7315Z4C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of CH-223191

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

CH-223191 is a potent, specific, and pure synthetic antagonist of the Aryl Hydrocarbon Receptor (AHR), a ligand-activated transcription factor.[1][2] It operates by competitively inhibiting the binding of AHR agonists, thereby preventing the downstream signaling cascade that leads to the transcription of target genes, most notably those involved in xenobiotic metabolism like Cytochrome P450 1A1 (CYP1A1).[3][4] A key feature of this compound is its ligand-selective antagonism; it is significantly more effective at blocking the effects of halogenated aromatic hydrocarbons (HAHs), such as 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD), than those of polycyclic aromatic hydrocarbons (PAHs).[1][5] Unlike many other AHR modulators, this compound exhibits no partial agonist activity, even at high concentrations, and demonstrates high specificity for the AHR over other nuclear receptors like the estrogen receptor.[1][6] These properties make it an invaluable tool for studying AHR biology and a potential chemopreventive agent against dioxin-induced toxicities.[7]

Core Mechanism of Action: Aryl Hydrocarbon Receptor Antagonism

The primary mechanism of action of this compound is the direct competitive antagonism of the Aryl Hydrocarbon Receptor.

-

Competitive Binding: In its inactive state, the AHR resides in the cytoplasm as part of a protein complex including Heat Shock Protein 90 (Hsp90), X-associated protein 2 (XAP2), and p23.[1] this compound directly competes with AHR agonists, such as TCDD, for binding to the ligand-binding pocket of the AHR.[8][9]

-

Inhibition of Nuclear Translocation: Upon successful binding of an agonist, the AHR complex undergoes a conformational change and translocates into the nucleus. This compound, by competitively occupying the ligand-binding site, prevents this agonist-induced conformational change and subsequent nuclear translocation.[2][3][8]

-

Prevention of DRE Binding: Inside the nucleus, the activated AHR dissociates from its chaperone proteins and forms a heterodimer with the AHR Nuclear Translocator (ARNT). This AHR:ARNT complex then binds to specific DNA sequences known as Dioxin Response Elements (DREs) in the promoter regions of target genes.[1] By blocking the initial steps of activation and nuclear translocation, this compound effectively prevents the AHR:ARNT complex from forming and binding to DREs.[2][9]

-

Suppression of Target Gene Transcription: The binding of the AHR:ARNT complex to DREs initiates the transcription of a battery of genes, including metabolic enzymes (e.g., CYP1A1, CYP1A2, CYP1B1) and regulatory proteins. This compound's antagonism ultimately leads to a potent, dose-dependent inhibition of the transcription of these target genes.[4][7]

Signaling Pathway Visualizations

The following diagrams illustrate the canonical AHR signaling pathway and the inhibitory mechanism of this compound.

References

- 1. invivogen.com [invivogen.com]

- 2. selleckchem.com [selleckchem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. researchgate.net [researchgate.net]

- 5. CH223191 Is a Ligand-Selective Antagonist of the Ah (Dioxin) Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 6. AhR Inhibitor [alab.com.pl]

- 7. researchgate.net [researchgate.net]

- 8. Development of Novel CH223191-Based Antagonists of the Aryl Hydrocarbon Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 9. dioxins.com [dioxins.com]

CH-223191: A Technical Guide to its Discovery, Development, and Application

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

CH-223191, chemically identified as 2-methyl-2H-pyrazole-3-carboxylic acid (2-methyl-4-o-tolylazo-phenyl)-amide, is a potent and specific synthetic antagonist of the Aryl Hydrocarbon Receptor (AhR).[1][2] Since its discovery, it has become an invaluable tool in dissecting the complex roles of the AhR signaling pathway in toxicology and various disease states. This document provides a comprehensive technical overview of this compound, detailing its discovery, mechanism of action, key experimental protocols for its evaluation, and a summary of its in vitro and in vivo activities.

Discovery and Initial Characterization

This compound was identified through the screening of a chemical library for compounds capable of inhibiting 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD)-induced AhR-dependent transcription.[2][3] The pioneering work by Kim et al. (2006) established it as a novel and potent AhR antagonist.[2][3] A key feature of this compound is that it is a "pure" antagonist, meaning it does not exhibit partial agonist activity, even at high concentrations, a common limitation of other known AhR antagonists.[1] Furthermore, it displays high specificity for the AhR, with no detectable affinity for the estrogen receptor.[1]

Chemical Structure

References

The Aryl Hydrocarbon Receptor Antagonist CH-223191: A Technical Guide to its Core Functions and Methodologies

For Researchers, Scientists, and Drug Development Professionals

Introduction

The aryl hydrocarbon receptor (AHR) is a ligand-activated transcription factor pivotal in regulating cellular responses to a wide array of exogenous and endogenous compounds. Its dysregulation has been implicated in numerous pathological conditions, making it a significant target for therapeutic intervention. CH-223191, a synthetic antagonist, has emerged as a potent and specific inhibitor of the AHR signaling pathway.[1] This technical guide provides an in-depth overview of the core functions of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of its mechanism of action and experimental workflows.

Core Function and Mechanism of Action

This compound is a pure AHR antagonist, notable for its lack of agonist activity even at high concentrations, a feature not shared by all AHR antagonists.[1] Its primary mechanism of action involves competitively binding to the AHR, thereby preventing the binding of AHR agonists, such as the potent toxicant 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD).[2][3] This inhibition effectively blocks the subsequent downstream events of the AHR signaling cascade.

Upon agonist binding, the AHR complex translocates from the cytoplasm to the nucleus. This compound has been demonstrated to inhibit this TCDD-mediated nuclear translocation.[4][5] By preventing the nuclear localization of the AHR, this compound precludes its heterodimerization with the AHR nuclear translocator (ARNT) and subsequent binding to dioxin response elements (DREs) in the promoter regions of target genes.[3][4] This blockade of DNA binding ultimately inhibits the transcription of AHR-regulated genes, including metabolic enzymes like cytochrome P450 1A1 (CYP1A1).

A key characteristic of this compound is its ligand-selective antagonism. It is more effective at blocking the effects of halogenated aromatic hydrocarbons like TCDD compared to polycyclic aromatic hydrocarbons (PAHs) and other non-halogenated agonists.[1]

Quantitative Data

The efficacy of this compound as an AHR antagonist has been quantified across various experimental systems. The following tables summarize key quantitative data.

Table 1: Inhibitory Concentration (IC50) of this compound

| Cell Line | Agonist | Assay | IC50 Value | Reference |

| HepG2 (Human) | TCDD | Luciferase Reporter | 30 nM (0.03 µM) | [6][7] |

| Human Hepatoma (HG2L6.1c3) | TCDD | Luciferase Reporter | 0.2 µM | |

| Mouse Hepatoma (H1L1.1c2) | TCDD | Luciferase Reporter | 1.5 µM | |

| Rat Hepatoma (H4L1.1c4) | TCDD | Luciferase Reporter | 3.1 µM | |

| Guinea Pig Intestinal Adenocarcinoma (G16L1.1c8) | TCDD | Luciferase Reporter | 1.1 µM | |

| Hepa1 (Murine) | TCDD | Competitive Binding | 1 µM | [4] |

Table 2: Binding Affinity of this compound to the Aryl Hydrocarbon Receptor

| Method | Ligand | Binding Constant | Reference |

| Radioligand Binding Assay | [3H]TCDD | Ki = 12.2 µM | [8] |

| Microscale Thermophoresis | - | Kd = 496 ± 82 nM | [8] |

Signaling Pathways and Experimental Workflows

To visually represent the complex biological processes involved, the following diagrams have been generated using the DOT language.

References

- 1. benchchem.com [benchchem.com]

- 2. cdn.caymanchem.com [cdn.caymanchem.com]

- 3. benchchem.com [benchchem.com]

- 4. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 5. Novel Method for Quantifying AhR-Ligand Binding Affinities Using Microscale Thermophoresis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. creative-bioarray.com [creative-bioarray.com]

- 7. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]

- 8. interchim.fr [interchim.fr]

The Role of CH-223191 in the Aryl Hydrocarbon Receptor (AhR) Signaling Pathway: A Technical Guide

Abstract

The aryl hydrocarbon receptor (AhR) is a ligand-activated transcription factor pivotal in mediating cellular responses to a variety of exogenous and endogenous compounds. Its activation by xenobiotics, such as 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD), triggers a signaling cascade that can lead to toxicological effects. Consequently, the development of specific AhR antagonists is of significant interest for both research and therapeutic applications. This technical guide provides an in-depth analysis of CH-223191, a potent and selective antagonist of the AhR. We will explore its mechanism of action, present quantitative data on its inhibitory effects, detail key experimental protocols for its study, and provide visual representations of the signaling pathways and experimental workflows involved.

Introduction to the AhR Signaling Pathway

The Aryl Hydrocarbon Receptor (AhR) is a ligand-dependent transcription factor that regulates the expression of a wide array of genes involved in processes like xenobiotic metabolism, immune responses, and cell differentiation.[1][2][3] In its inactive state, the AhR resides in the cytoplasm as part of a protein complex that includes Heat Shock Protein 90 (Hsp90), X-associated protein 2 (XAP2), and p23.[1]

Upon binding to an agonist ligand, such as TCDD, the AhR undergoes a conformational change, leading to its translocation into the nucleus.[1][4] Inside the nucleus, it dissociates from its chaperone proteins and forms a heterodimer with the AhR Nuclear Translocator (ARNT).[1][4] This AhR:ARNT complex then binds to specific DNA sequences known as Dioxin Response Elements (DREs) in the promoter regions of target genes, thereby initiating their transcription.[1][5] Prominent target genes include those encoding for cytochrome P450 enzymes like CYP1A1.[6]

This compound: A Ligand-Selective AhR Antagonist

This compound, with the chemical name 2-methyl-2H-pyrazole-3-carboxylic acid (2-methyl-4-o-tolylazo-phenyl)-amide, is a synthetic and potent antagonist of the AhR.[1] A key characteristic of this compound is its ligand-selective antagonism.[1][5] It is particularly effective at inhibiting the AhR activation induced by halogenated aromatic hydrocarbons (HAHs) like TCDD, but less so against polycyclic aromatic hydrocarbons (PAHs) and other non-halogenated agonists.[1][5] This selectivity suggests that different classes of AhR ligands may induce distinct conformational changes in the receptor, and this compound preferentially targets the conformation induced by HAHs.[5]

Importantly, this compound is considered a "pure" antagonist, meaning it does not exhibit partial agonist activity even at high concentrations, a common issue with other AhR antagonists.[1] It also demonstrates specificity for the AhR, with no reported affinity for the estrogen receptor.[1]

Mechanism of Action of this compound

This compound exerts its antagonistic effects by competitively inhibiting the binding of AhR agonists.[5] This competitive binding prevents the initial step of AhR activation. By occupying the ligand-binding pocket, this compound prevents agonists like TCDD from inducing the necessary conformational changes in the AhR.[5]

The primary downstream consequences of this competitive inhibition are:

-

Inhibition of AhR Nuclear Translocation: By preventing agonist-induced conformational changes, this compound blocks the translocation of the AhR from the cytoplasm to the nucleus.[4][7][8]

-

Prevention of AhR:ARNT Dimerization and DNA Binding: As the AhR fails to enter the nucleus, it cannot dimerize with ARNT, and consequently, the complex cannot bind to DREs on the DNA.[5][7][8]

-

Downregulation of Target Gene Expression: The lack of AhR:ARNT:DRE binding leads to the suppression of the transcriptional activation of AhR target genes, such as CYP1A1.[8]

Recent studies also suggest that this compound may have additional mechanisms of action, including the induction of mitochondrial dysfunction, which could contribute to its overall cellular effects.[9]

Quantitative Data

The inhibitory potency of this compound has been quantified in various cell-based assays. The following table summarizes key quantitative data for this compound's activity.

| Parameter | Agonist | Cell Line | Value | Reference |

| IC50 | TCDD | HepG2 | 30 nM | [7][10] |

| IC50 | TCDD | Mouse Hepatoma (H1L1.1c2) | 1.5 µM | [5] |

| IC50 | TCDD | Rat Hepatoma (H4L1.1c4) | 3.1 µM | [5] |

| IC50 | TCDD | Human Hepatoma (HG2L6.1c3) | 0.2 µM | [5] |

| IC50 | TCDD | Guinea Pig Intestinal Adenocarcinoma (G16L1.1c8) | 1.1 µM | [5] |

| IC50 | TCDD (Luciferase Activity) | Not Specified | 0.03 µM | [8] |

| IC50 | FICZ (CYP1A1 Catalytic Activity) | Not Specified | 1.48 µM | [9] |

| Binding Affinity (IC50) | [3H]TCDD | Hepa1 | 1 µM | [4] |

Experimental Protocols

Luciferase Reporter Gene Assay

This assay is used to quantify the transcriptional activity of the AhR in response to agonists and antagonists.

Methodology:

-

Cell Culture: Stably transfected cell lines containing a luciferase reporter gene under the control of a DRE-containing promoter (e.g., HepG2-Lucia™ AhR) are cultured in appropriate media.

-

Treatment: Cells are pre-incubated with various concentrations of this compound or a vehicle control (e.g., DMSO) for a specified time (e.g., 1 hour).

-

Agonist Stimulation: An AhR agonist, such as TCDD, is then added to the cell cultures and incubated for a further period (e.g., 24 hours).

-

Cell Lysis: The cells are washed and then lysed using a suitable lysis buffer.

-

Luminometry: The cell lysate is mixed with a luciferase assay reagent, and the resulting luminescence is measured using a luminometer. The intensity of the luminescence is proportional to the level of AhR-mediated gene transcription.[7]

Competitive Ligand Binding Assay

This assay determines the ability of a compound to compete with a radiolabeled ligand for binding to the AhR.

Methodology:

-

Protein Extraction: Cytosolic protein extracts containing the AhR are prepared from a suitable source, such as Hepa1 cells.

-

Incubation: The protein extracts are incubated with a constant concentration of a radiolabeled AhR agonist (e.g., [3H]TCDD) in the presence of varying concentrations of the competitor compound (this compound).

-

Separation of Bound and Unbound Ligand: Non-specific binding is removed using methods such as dextran-coated charcoal and hydroxyapatite (B223615) gel.

-

Scintillation Counting: The amount of radiolabeled ligand bound to the AhR is quantified using liquid scintillation counting. A decrease in radioactivity indicates successful competition by the antagonist.[4]

Western Blot for AhR Nuclear Translocation

This technique is used to visualize and quantify the amount of AhR that has translocated to the nucleus following treatment.

Methodology:

-

Cell Treatment: Cultured cells (e.g., Hepa1) are pre-treated with this compound or a vehicle control for 1 hour, followed by treatment with an AhR agonist (e.g., TCDD) or vehicle for another hour.

-

Nuclear Fractionation: The cells are harvested, and nuclear and cytoplasmic extracts are prepared using a nuclear extraction protocol.

-

Protein Quantification: The protein concentration of the nuclear extracts is determined using a protein assay (e.g., BCA assay).

-

SDS-PAGE and Western Blotting: Equal amounts of nuclear protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a membrane. The membrane is then probed with a primary antibody specific for the AhR, followed by a secondary antibody conjugated to a detectable marker.

-

Detection: The presence and amount of AhR in the nuclear fraction are visualized and quantified using an appropriate detection system.[4]

Visualizations

AhR Signaling Pathway

Caption: The canonical Aryl Hydrocarbon Receptor (AhR) signaling pathway.

Mechanism of this compound Inhibition

Caption: Inhibition of the AhR signaling pathway by this compound.

Experimental Workflow for Luciferase Reporter Assay

Caption: A typical experimental workflow for an AhR luciferase reporter assay.

Conclusion

This compound is a valuable pharmacological tool for investigating the physiological and toxicological roles of the Aryl Hydrocarbon Receptor. Its characterization as a potent, specific, and ligand-selective antagonist allows for the targeted inhibition of AhR signaling, particularly in the context of exposure to halogenated aromatic hydrocarbons. The experimental protocols and data presented in this guide provide a comprehensive resource for researchers and drug development professionals working in this field. Further research into the nuanced mechanisms of this compound and the development of even more selective modulators will continue to advance our understanding of AhR biology and its implications for human health.

References

- 1. invivogen.com [invivogen.com]

- 2. mdpi.com [mdpi.com]

- 3. academic.oup.com [academic.oup.com]

- 4. Development of Novel CH223191-Based Antagonists of the Aryl Hydrocarbon Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 5. CH223191 Is a Ligand-Selective Antagonist of the Ah (Dioxin) Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. selleckchem.com [selleckchem.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. CH 223191 | Aryl Hydrocarbon Receptors | Tocris Bioscience [tocris.com]

Investigating the Biological Effects of CH-223191: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

CH-223191 is a potent and selective antagonist of the Aryl Hydrocarbon Receptor (AHR), a ligand-activated transcription factor implicated in a diverse range of physiological and pathological processes. This technical guide provides an in-depth overview of the biological effects of this compound, its mechanism of action, and detailed protocols for its experimental application. By competitively binding to the AHR, this compound effectively blocks the downstream signaling cascades initiated by AHR agonists, such as the environmental toxin 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD). This document summarizes key quantitative data on its efficacy and provides comprehensive methodologies for its use in in vitro and in vivo studies, making it a valuable resource for researchers in toxicology, immunology, oncology, and drug development.

Introduction

The Aryl Hydrocarbon Receptor (AHR) is a member of the basic helix-loop-helix Per-ARNT-Sim (bHLH-PAS) family of transcription factors. Initially identified for its role in mediating the toxic effects of dioxins and related compounds, the AHR is now recognized as a crucial regulator of immune responses, cell proliferation and differentiation, and xenobiotic metabolism. Ligand activation of the AHR leads to its translocation into the nucleus, where it dimerizes with the AHR Nuclear Translocator (ARNT) and binds to specific DNA sequences known as Dioxin Response Elements (DREs), thereby modulating the transcription of target genes.

This compound (1-Methyl-N-[2-methyl-4-[2-(2-methylphenyl)diazenyl]phenyl-1H-pyrazole-5-carboxamide) has emerged as a key pharmacological tool for studying AHR signaling. It is a pure antagonist, exhibiting no partial agonist activity even at high concentrations.[1] Its selectivity, particularly for halogenated aromatic hydrocarbon (HAH) agonists like TCDD, makes it an invaluable instrument for dissecting the ligand-specific functions of the AHR.[2][3]

Mechanism of Action

This compound functions as a competitive antagonist of the AHR.[2][4] It binds to the ligand-binding pocket of the AHR, thereby preventing the binding of AHR agonists. This inhibition of agonist binding prevents the subsequent conformational changes required for the dissociation of chaperone proteins (such as Hsp90), nuclear translocation, and dimerization with ARNT.[4] Consequently, the AHR-ARNT complex cannot bind to DREs, and the transcription of AHR target genes, such as Cytochrome P450 1A1 (CYP1A1), is suppressed.[5][6]

Quantitative Data

The efficacy of this compound has been quantified in numerous studies. The following tables summarize key data regarding its inhibitory concentration and effects on gene expression.

Table 1: Inhibitory Potency of this compound

| Parameter | Value | Cell Line/System | Agonist | Reference |

| IC50 | 30 nM | Not specified (cell-based assays) | TCDD | [1][6][7][8][9][10][11] |

| IC50 | 0.2 µM | Human Hepatoma (HG2L6.1c3) | TCDD | [2] |

| IC50 | 1.1 µM | Guinea Pig Cells | TCDD | [2] |

| IC50 | 1.5 µM | Mouse Hepatoma (H1L1.1c2) | TCDD | [2] |

| IC50 | 3.1 µM | Rat Hepatoma (H4L1.1c4) | TCDD | [2] |

Table 2: Effect of this compound on Gene Expression

| Gene | Effect | Cell Type/Organism | Experimental Condition | Reference |

| CYP1A1 | Inhibition of TCDD-induced expression | HepG2 cells and mouse liver | Pre-treatment with this compound followed by TCDD | [5][11] |

| MYH-9 | Increased expression | THP-1 and U937 cells | Treatment with this compound | [12] |

| TGF-beta/Smad pathway genes | Downregulation | Human glioblastoma cells | Treatment with this compound | [6] |

| SCD1 | Decreased mRNA levels | HCT116 and HT-29 colon cancer cells | 48h treatment with this compound | [13] |

Biological Effects

This compound has been shown to exert a wide range of biological effects, primarily through its antagonism of the AHR. These effects are observed in various biological systems, from cultured cells to animal models.

Toxicology

A primary application of this compound is in counteracting the toxic effects of AHR agonists like TCDD. In vivo studies have demonstrated that administration of this compound can mitigate TCDD-induced toxicities, including weight loss and elevated plasma levels of liver enzymes such as AST and ALT.[8]

Immunology

The AHR is a key regulator of immune cell differentiation and function. This compound has been shown to:

-

Attenuate Th17 differentiation: By blocking the AHR, this compound can inhibit the differentiation of naive CD4+ T cells into pro-inflammatory Th17 cells.[1][7]

-

Promote hematopoietic stem cell expansion: this compound promotes the expansion of human hematopoietic stem cells in vitro.[1][7]

Oncology

The role of the AHR in cancer is complex and context-dependent. This compound has been utilized to investigate the AHR's contribution to cancer progression:

-

Inhibition of cell proliferation and invasiveness: In human glioblastoma cells, this compound reduces clonogenic survival and invasiveness.[6] It has also been shown to inhibit the proliferation of colon cancer cells.[13]

-

Modulation of cancer cell signaling: this compound can downregulate the TGF-beta/Smad pathway in glioblastoma cells.[6]

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound.

In Vitro Luciferase Reporter Gene Assay

This assay is used to quantify the ability of this compound to inhibit AHR-mediated transcription.

Materials:

-

HepG2-Lucia™ AHR reporter cell line (or other suitable AHR reporter cell line)

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

This compound

-

AHR agonist (e.g., TCDD)

-

Luciferase assay reagent

-

Lysis buffer (e.g., 20 mM Tris-HCl, pH 7.8, 1% Triton X-100, 150 mM NaCl, 2 mM DTT)

-

96-well cell culture plates

-

Luminometer

Protocol:

-

Cell Seeding: Seed HepG2-Lucia™ AHR cells in a 96-well plate at a density that will result in approximately 80% confluency at the time of the assay.

-

Pre-treatment: After 24 hours, remove the medium and add fresh medium containing various concentrations of this compound (e.g., 0.1 nM to 10 µM). Incubate for 1 hour.[6]

-

Agonist Treatment: Add the AHR agonist (e.g., 3 nM TCDD) to the wells and incubate for an additional 24 hours.[6]

-

Cell Lysis: Wash the cells with PBS and then add lysis buffer to each well.

-

Luminescence Measurement: Transfer the cell lysate to a luminometer plate and add the luciferase assay reagent. Measure the luminescence for 5 seconds.[6]

-

Data Analysis: Normalize the luciferase activity to a control (e.g., total protein concentration) and plot the results as a percentage of the maximal agonist-induced activity. Calculate the IC50 value of this compound.

Western Blot for AHR Nuclear Translocation

This method is used to visualize the inhibition of agonist-induced AHR nuclear translocation by this compound.

Materials:

-

Cell line (e.g., Hepa1)

-

This compound

-

AHR agonist (e.g., TCDD)

-

Nuclear and cytoplasmic extraction kit

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels

-

Primary antibodies: anti-AHR, anti-Lamin B1 (nuclear marker), anti-GAPDH (cytoplasmic marker)

-

Secondary antibody (HRP-conjugated)

-

Chemiluminescence substrate

Protocol:

-

Cell Treatment: Culture cells to 80-90% confluency. Pre-treat with this compound for 1 hour, followed by treatment with an AHR agonist (e.g., 1 nM TCDD) for 1-2 hours.

-

Fractionation: Harvest the cells and perform nuclear and cytoplasmic fractionation according to the manufacturer's protocol of the extraction kit.

-

Protein Quantification: Determine the protein concentration of the nuclear and cytoplasmic fractions.

-

SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, run the electrophoresis, and transfer the proteins to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk in TBST for 1 hour.

-

Incubate with the primary anti-AHR antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the protein bands using a chemiluminescence substrate and an imaging system.

-

-

Analysis: Analyze the band intensities to determine the relative amount of AHR in the nuclear and cytoplasmic fractions. Use Lamin B1 and GAPDH as loading controls for the nuclear and cytoplasmic fractions, respectively.

In Vivo TCDD-Induced Toxicity Model

This protocol describes an in vivo experiment to assess the protective effects of this compound against TCDD-induced toxicity in mice.

Materials:

-

Male ICR mice (or other suitable strain)

-

This compound

-

TCDD

-

Corn oil (vehicle)

-

Animal handling and dosing equipment

Protocol:

-

Animal Acclimation: Acclimate male ICR mice for at least one week before the start of the experiment.

-

Dosing Preparation: Prepare this compound in corn oil at a concentration for a 10 mg/kg dose. Prepare TCDD in corn oil for a 100 µg/kg dose.

-

Treatment Regimen:

-

Administer this compound (10 mg/kg) or vehicle (corn oil) daily by oral gavage for 25 consecutive days.

-

After the first week of this compound treatment, administer a single intraperitoneal injection of TCDD (100 µg/kg).

-

-

Monitoring: Monitor the body weight and clinical signs of toxicity daily.

-

Endpoint Analysis: At the end of the 25-day period, euthanize the mice and collect blood for plasma analysis (e.g., AST, ALT levels) and tissues (e.g., liver) for gene expression analysis (e.g., CYP1A1).

Conclusion

This compound is a powerful and specific tool for investigating the multifaceted roles of the Aryl Hydrocarbon Receptor. Its ability to selectively antagonize AHR signaling, particularly in response to environmental toxins like TCDD, has provided invaluable insights into the mechanisms of toxicity, immune regulation, and cancer biology. The experimental protocols detailed in this guide offer a framework for researchers to effectively utilize this compound in their studies, contributing to a deeper understanding of AHR biology and its potential as a therapeutic target. As research in this field continues, this compound will undoubtedly remain a cornerstone for elucidating the complex functions of the AHR in health and disease. health and disease.

References

- 1. Development of Novel CH223191-Based Antagonists of the Aryl Hydrocarbon Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. stemcell.com [stemcell.com]

- 3. mdpi.com [mdpi.com]

- 4. benchchem.com [benchchem.com]

- 5. Identification of aryl hydrocarbon receptor as a barrier to HIV-1 infection and outgrowth in CD4+ T cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Natural agonists for aryl hydrocarbon receptor in culture medium are essential for optimal differentiation of Th17 T cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Activation of the aryl hydrocarbon receptor by doxorubicin mediates cytoprotective effects in the heart - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Expansion of Human Megakaryocyte-Lineage Progeny via Aryl Hydrocarbon Receptor Antagonism with CH223191 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Alizarin, an Agonist of AHR Receptor, Enhances CYP1A1 Enzyme Activity and Induces Transcriptional Changes in Hepatoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Activation of aryl hydrocarbon receptor induces vascular inflammation and promotes atherosclerosis in ApoE−/− mice - PMC [pmc.ncbi.nlm.nih.gov]

- 12. CH223191 Is a Ligand-Selective Antagonist of the Ah (Dioxin) Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 13. TCDD and CH223191 Alter T Cell Balance but Fail to Induce Anti-Inflammatory Response in Adult Lupus Mice - PMC [pmc.ncbi.nlm.nih.gov]

The AHR Antagonist CH-223191: A Technical Guide for Early-Stage Research

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

CH-223191, with the chemical name 2-methyl-2H-pyrazole-3-carboxylic acid (2-methyl-4-o-tolylazo-phenyl)-amide, is a potent, specific, and synthetic antagonist of the Aryl Hydrocarbon Receptor (AHR).[1][2][3] The AHR is a ligand-activated transcription factor belonging to the basic helix-loop-helix Per-Arnt-Sim (bHLH-PAS) family.[4] It functions as a sensor for a wide array of structurally diverse small molecules, including environmental toxins like 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD), endogenous metabolites, and dietary compounds.[1][4] Upon activation, the AHR translocates to the nucleus, forms a heterodimer with the AHR Nuclear Translocator (ARNT), and binds to specific DNA sequences known as Dioxin Response Elements (DREs), thereby regulating the transcription of target genes.[5]

This compound has emerged as a critical tool in early-stage research due to its "pure" antagonist profile; unlike many other AHR modulators, it does not exhibit partial agonist activity, even at high concentrations (up to 100 µM).[1][2][6] Its primary mechanism of action is to competitively bind to the AHR, thereby blocking the nuclear translocation of the receptor and preventing its subsequent binding to DNA.[2][7][8][9] This specificity makes it an invaluable chemical probe for elucidating the physiological and pathophysiological roles of the AHR in toxicology, immunology, and oncology.

Mechanism of Action: AHR Signal Transduction and Inhibition

The canonical AHR signaling pathway is a multi-step process that is effectively blocked by this compound. The antagonist's primary intervention point is preventing the nuclear translocation of the AHR after an agonist has bound to it.

This compound acts as a competitive inhibitor, binding to the AHR and preventing the conformational changes necessary for nuclear import. This blockade is a key feature of its antagonistic action.

Quantitative Data Summary

This compound has been characterized across various assays and species, demonstrating potent and selective AHR antagonism. The following tables summarize key quantitative metrics reported in the literature.

Table 1: In Vitro Inhibitory Potency of this compound

| Parameter | Description | Value | Agonist | Cell System | Reference |

|---|---|---|---|---|---|

| IC₅₀ | Inhibition of TCDD-induced luciferase activity | 30 nM | 3 nM TCDD | HepG2 (human) | [2][3][6] |

| IC₅₀ | Inhibition of TCDD-dependent gene induction | 0.2 µM | TCDD | HG2L6.1c3 (human) | [7] |

| IC₅₀ | Inhibition of TCDD-dependent gene induction | 1.5 µM | TCDD | H1L1.1c2 (mouse) | [7] |

| IC₅₀ | Inhibition of TCDD-dependent gene induction | 3.1 µM | TCDD | H4L1.1c4 (rat) | [7] |

| IC₅₀ | Inhibition of TCDD-dependent gene induction | 1.1 µM | TCDD | G16L1.1c8 (guinea pig) | [7] |

| IC₅₀ | Inhibition of CYP1A1 catalytic activity | 1.48 µM | FICZ | HepG2 (human) | [10][11] |

| Kd | Binding affinity to hAHR-mARNT complex | 496 ± 82 nM | N/A | Recombinant Protein |[12] |

Table 2: Effective Concentrations of this compound in Research Applications

| Application Area | Effective Concentration/Dose | Experimental System | Outcome | Reference |

|---|---|---|---|---|

| Toxicology | 0.1 - 10 µM | HepG2 cells | Dose-dependent inhibition of TCDD-induced CYP1A1 mRNA expression. | [2] |

| Toxicology | 10 mg/kg/day (p.o.) | Male ICR mice | Prevention of TCDD-induced liver toxicity and wasting syndrome. | [7] |

| Immunology | 3 - 10 µM | Mouse or Human Naive CD4+ T cells | Inhibition of Th17 differentiation and abrogation of IL-22 production. | [13][14][15] |

| Cancer Research | 10 µM | MDA-MB-468 cells | Inhibition of amphiregulin (AREG) expression. |

| Virology | 2 µM | MDBK cells (bovine) | Reduction in bovine coronavirus yield and spike protein expression. | |

Key Early-Stage Research Applications & Protocols

Antagonizing Xenobiotic-Induced Toxicity

A primary application of this compound is to study and prevent the toxic effects of AHR agonists like TCDD. The induction of cytochrome P450 enzymes, particularly CYP1A1, is a hallmark of AHR activation. The Ethoxyresorufin-O-Deethylase (EROD) assay is a standard method to quantify CYP1A1 enzymatic activity.

References

- 1. Reciprocal regulation of interleukin-17A and interleukin-22 secretion through aryl hydrocarbon receptor activation in CD4+ T cells of patients with vitiligo - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Aryl Hydrocarbon Receptor: Differential Contribution to T Helper 17 and T Cytotoxic 17 Cell Development | PLOS One [journals.plos.org]

- 3. TCDD and CH223191 Alter T Cell Balance but Fail to Induce Anti-Inflammatory Response in Adult Lupus Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. creative-diagnostics.com [creative-diagnostics.com]

- 5. In Vivo Dioxin Favors Interleukin-22 Production by Human CD4+ T Cells in an Aryl Hydrocarbon Receptor (AhR)-Dependent Manner - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Development of Novel CH223191-Based Antagonists of the Aryl Hydrocarbon Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Identification of Cinnabarinic Acid as a Novel Endogenous Aryl Hydrocarbon Receptor Ligand That Drives IL-22 Production - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. scienceopen.com [scienceopen.com]

- 10. Impact of CH223191-Induced Mitochondrial Dysfunction on Its Aryl Hydrocarbon Receptor Agonistic and Antagonistic Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. medecine.unige.ch [medecine.unige.ch]

- 12. files.core.ac.uk [files.core.ac.uk]

- 13. Natural agonists for aryl hydrocarbon receptor in culture medium are essential for optimal differentiation of Th17 T cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Assay for quantitative determination of CYP1A1 enzyme activity using 7-Ethoxyresorufin as standard substrat... [protocols.io]

- 15. A Simple and Robust Protocol for in vitro Differentiation of Mouse Non-pathogenic T Helper 17 Cells from CD4+ T Cells - PMC [pmc.ncbi.nlm.nih.gov]

The Selective Antagonism of the Aryl Hydrocarbon Receptor by CH-223191: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the selective antagonist, CH-223191, and its interaction with the Aryl Hydrocarbon Receptor (AhR). This compound has emerged as a critical tool for dissecting the nuanced roles of AhR signaling, demonstrating preferential inhibition of specific classes of AhR agonists. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes the underlying biological and experimental frameworks.

Core Concepts of this compound Selectivity

This compound is a potent and specific antagonist of the Aryl Hydrocarbon Receptor (AhR)[1][2]. It is recognized for its ligand-selective antagonism, demonstrating a greater efficacy in blocking the effects of halogenated aromatic hydrocarbons (HAHs), such as 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD), compared to polycyclic aromatic hydrocarbons (PAHs) and other non-halogenated agonists[3][4]. This selectivity suggests differential interaction mechanisms of various ligand classes within the AhR ligand-binding domain[3][5].

The primary mechanism of action for this compound is competitive inhibition[3]. It directly competes with agonist ligands like TCDD for binding to the AhR[3][6]. This binding prevents the subsequent conformational changes required for the nuclear translocation of the AhR-ligand complex[3][6][7]. Consequently, this compound inhibits the dimerization of AhR with the AhR Nuclear Translocator (ARNT) and the binding of this complex to Dioxin Response Elements (DREs) in the promoter regions of target genes, ultimately blocking the induction of genes such as cytochrome P450s[1][3][5]. Notably, this compound is considered a "pure" antagonist as it does not exhibit partial agonist activity, even at high concentrations[2][4].

Quantitative Data Summary

The inhibitory potency of this compound has been quantified across various experimental systems. The following tables summarize the key reported values.

Table 1: Inhibitory Concentration (IC50) of this compound against TCDD-induced AhR Activation

| Cell Line | Species | Assay Type | IC50 Value | Reference |

| H1L1.1c2 | Mouse Hepatoma | Luciferase Reporter Gene Assay | 1.5 µM | [3] |

| H4L1.1c4 | Rat Hepatoma | Luciferase Reporter Gene Assay | 3.1 µM | [3] |

| HG2L6.1c3 | Human Hepatoma | Luciferase Reporter Gene Assay | 0.2 µM | [3] |

| G16L1.1c8 | Guinea Pig Intestinal Adenocarcinoma | Luciferase Reporter Gene Assay | 1.1 µM | [3] |

| Not Specified | Not Specified | Not Specified | 30 nM | [1][2][8] |

Table 2: Binding Affinity (Ki) of this compound for the AhR

| System | Ligand | Assay Type | Ki Value | Reference |

| Recombinant AhR-ARNT | This compound | Competition Radioligand Binding | 12.2 µM | [9] |

Key Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of AhR antagonism. The following sections outline the protocols for key experiments cited in the characterization of this compound.

Competitive Ligand Binding Assay

This assay quantifies the ability of a test compound to compete with a radiolabeled ligand for binding to the AhR.

Materials:

-

Test compound (e.g., this compound)

-

Radiolabeled AhR agonist (e.g., [3H]TCDD)

-

Cytosolic protein extract containing AhR (e.g., from Hepa1 cells)

-

Dextran-coated charcoal

-

Scintillation fluid and counter

Protocol:

-

Prepare cytosolic extracts from cultured cells (e.g., Hepa1) known to express AhR.

-

In a series of tubes, incubate a fixed concentration of [3H]TCDD with the cytosolic extract in the presence of varying concentrations of the competitor (this compound) or vehicle control.

-

To determine non-specific binding, include tubes with a high concentration of a non-radiolabeled AhR ligand.

-

Incubate the mixtures for a defined period (e.g., 2 hours at room temperature) to allow binding to reach equilibrium.

-

Remove unbound ligand by adding a dextran-coated charcoal slurry, followed by centrifugation.

-

Alternatively, use hydroxyapatite gel to separate bound from free ligand.

-

Measure the radioactivity of the bound fraction using a liquid scintillation counter.

-

Calculate the specific binding at each competitor concentration by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the competitor concentration and determine the IC50 value using non-linear regression analysis[7].

DRE-Driven Luciferase Reporter Gene Assay

This cell-based assay measures the transcriptional activity of the AhR in response to agonists and antagonists.

Materials:

-

A cell line stably transfected with a luciferase reporter plasmid containing DREs (e.g., H1L1.1c2, H4L1.1c4, HG2L6.1c3).

-

Cell culture medium and supplements.

-

Test compound (this compound).

-

AhR agonist (e.g., TCDD).

-

Luciferase assay reagent.

-

Luminometer.

Protocol:

-

Seed the DRE-luciferase reporter cells in a 96-well plate and allow them to attach overnight.

-

Pre-treat the cells with various concentrations of this compound or vehicle control for a specified time (e.g., 1 hour).

-

Add a fixed, sub-maximal concentration of an AhR agonist (e.g., 1 nM TCDD) to the wells.

-

Incubate the cells for a period sufficient to induce luciferase expression (e.g., 4-24 hours).

-

Lyse the cells using a lysis buffer.

-

Add the luciferase substrate to the cell lysate.

-

Measure the luminescence produced using a plate-reading luminometer[1][10].

-

Normalize the data (e.g., to a co-transfected Renilla luciferase control or to total protein concentration) and calculate the percent inhibition of agonist-induced activity for each concentration of the antagonist.

-

Determine the IC50 value from the resulting dose-response curve.

AhR Nuclear Translocation Assay (Western Blot)

This assay determines if an antagonist can block the ligand-induced movement of AhR from the cytoplasm to the nucleus.

Materials:

-

Cultured cells (e.g., Hepa1).

-

Test compound (this compound).

-

AhR agonist (e.g., TCDD).

-

Nuclear and cytoplasmic extraction buffers.

-

Primary antibody against AhR.

-

Secondary antibody conjugated to a detectable enzyme (e.g., HRP).

-

Western blot reagents and imaging system.

Protocol:

-

Culture cells to an appropriate confluency.

-

Pre-treat the cells with the test compound (e.g., 10 µM this compound) for 1 hour.

-

Treat the cells with an AhR agonist (e.g., 1 nM TCDD) or vehicle for a specified time (e.g., 1 hour)[7].

-

Harvest the cells and perform subcellular fractionation to separate the nuclear and cytoplasmic extracts.

-

Determine the protein concentration of each fraction.

-

Separate equal amounts of protein from each fraction by SDS-PAGE.

-

Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).

-

Block the membrane and probe with a primary antibody specific for AhR.

-

Wash and incubate with a suitable secondary antibody.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Compare the amount of AhR in the nuclear fraction of treated versus untreated cells to assess the inhibition of nuclear translocation[7].

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key pathways and processes discussed in this guide.

Caption: AhR signaling pathway showing agonist (TCDD) activation and antagonist (this compound) inhibition.

Caption: Experimental workflow for the DRE-driven luciferase reporter gene assay.

Caption: Logical relationship in a competitive ligand binding assay for AhR.

References

- 1. selleckchem.com [selleckchem.com]

- 2. rndsystems.com [rndsystems.com]

- 3. CH223191 Is a Ligand-Selective Antagonist of the Ah (Dioxin) Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. invivogen.com [invivogen.com]

- 5. dioxins.com [dioxins.com]

- 6. researchgate.net [researchgate.net]

- 7. Development of Novel CH223191-Based Antagonists of the Aryl Hydrocarbon Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 8. apexbt.com [apexbt.com]

- 9. mdpi.com [mdpi.com]

- 10. indigobiosciences.com [indigobiosciences.com]

CH-223191: A Deep Dive into its Impact on Gene Transcription

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

CH-223191 is a potent and specific synthetic antagonist of the Aryl Hydrocarbon Receptor (AHR), a ligand-activated transcription factor pivotal in mediating cellular responses to a variety of environmental and endogenous compounds. This technical guide provides a comprehensive overview of the mechanism of action of this compound, with a particular focus on its impact on gene transcription. We will explore its ligand-selective antagonism, present quantitative data on its inhibitory effects, and provide detailed experimental protocols for its study. Visualizations of the core signaling pathway and experimental workflows are included to facilitate a deeper understanding of its molecular interactions and applications in research.

Introduction to the Aryl Hydrocarbon Receptor (AHR) Signaling Pathway

The Aryl Hydrocarbon Receptor (AHR) is a ligand-dependent transcription factor that belongs to the basic helix-loop-helix Per-ARNT-Sim (bHLH-PAS) family of proteins.[1] In its inactive state, the AHR resides in the cytoplasm as part of a protein complex.[2] Upon binding to a ligand, such as the potent agonist 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD), the AHR undergoes a conformational change, leading to its translocation into the nucleus.[2][3] In the nucleus, it heterodimerizes with the AHR Nuclear Translocator (ARNT).[2] This AHR-ARNT complex then binds to specific DNA sequences known as Dioxin Response Elements (DREs) or Xenobiotic Response Elements (XREs) in the promoter regions of target genes, thereby initiating their transcription.[1][4] A key target gene is Cytochrome P450 1A1 (CYP1A1), an enzyme involved in xenobiotic metabolism.[1][5]

This compound: A Ligand-Selective AHR Antagonist

This compound, chemically known as 2-methyl-2H-pyrazole-3-carboxylic acid (2-methyl-4-o-tolylazo-phenyl)-amide, is a highly specific and potent antagonist of the AHR.[2][6] A distinguishing feature of this compound is its ligand-selective antagonism. It is particularly effective at inhibiting the AHR activation induced by halogenated aromatic hydrocarbons (HAHs) like TCDD.[2][4][7] However, it is less effective against AHR activation by polycyclic aromatic hydrocarbons (PAHs) and other non-halogenated agonists.[2][7] This selectivity suggests that different classes of AHR ligands may interact with the receptor's ligand-binding domain in distinct ways.[7][8]

Unlike some other AHR antagonists, this compound is considered a "pure" antagonist, meaning it does not exhibit partial agonist activity even at high concentrations.[2][6] It has been shown to have no affinity for the estrogen receptor, highlighting its specificity for the AHR.[2][6]

The primary mechanism of action of this compound is competitive binding to the AHR, thereby preventing the binding of agonist ligands like TCDD.[7] This inhibition of ligand binding subsequently blocks the downstream events of the AHR signaling cascade, including nuclear translocation of the AHR, its heterodimerization with ARNT, and binding to DREs, ultimately leading to the suppression of target gene transcription.[3][9][10]

Quantitative Analysis of this compound-Mediated Inhibition of Gene Transcription

The inhibitory potency of this compound has been quantified in various cell-based assays. The half-maximal inhibitory concentration (IC50) values demonstrate its efficacy in blocking TCDD-induced gene expression.

| Cell Line | Species | Agonist | IC50 of this compound | Reference |

| HepG2 | Human | TCDD | 30 nM | [3] |

| H1L1.1c2 | Mouse Hepatoma | TCDD | 1.5 µM | [7] |

| H4L1.1c4 | Rat Hepatoma | TCDD | 3.1 µM | [7] |

| HG2L6.1c3 | Human Hepatoma | TCDD | 0.2 µM | [7] |

| G16L1.1c8 | Guinea Pig Intestinal Adenocarcinoma | TCDD | 1.1 µM | [7] |

Table 1: IC50 values of this compound for the inhibition of TCDD-induced reporter gene expression in various cell lines.

Furthermore, studies have demonstrated a dose-dependent inhibition of TCDD-induced expression of CYP1A1 mRNA and cytochrome P450 enzyme activity by this compound.[9] Pre-treatment with this compound at concentrations ranging from 0.1 to 10 µM effectively counteracts the effects of TCDD.[9]

Experimental Protocols

Cell Culture and Treatment

-

Cell Lines: Human hepatoma (HepG2), mouse hepatoma (Hepa1), or other suitable cell lines expressing the AHR are commonly used.

-

Culture Conditions: Cells are maintained in appropriate culture medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

-

Treatment: For antagonism studies, cells are typically pre-treated with varying concentrations of this compound (e.g., 0.1 µM to 10 µM) for 1 hour.[9][10] Subsequently, an AHR agonist such as TCDD (e.g., 1 nM) is added, and the cells are incubated for a specified period (e.g., 4 to 24 hours) depending on the endpoint being measured.[3][11]

Reporter Gene Assay

This assay is used to quantify the transcriptional activity of the AHR.

-

Principle: Cells are stably or transiently transfected with a reporter plasmid containing a DRE sequence upstream of a reporter gene, such as luciferase. AHR activation leads to the expression of the reporter gene, which can be quantified.

-

Procedure:

-

Plate the transfected cells in a 96-well plate.

-

Treat the cells with this compound and/or an AHR agonist as described above.

-

After the incubation period, lyse the cells using a suitable lysis buffer.

-

Add a luciferase assay reagent to the cell lysate.

-

Measure the luminescence using a luminometer. The light output is proportional to the AHR-mediated gene transcription.[3]

-

RNA Isolation and Quantitative PCR (qPCR)

This method is used to measure the expression levels of specific AHR target genes.

-

RNA Isolation: Following cell treatment, total RNA is isolated using a commercial RNA extraction kit according to the manufacturer's instructions.

-

cDNA Synthesis: The isolated RNA is reverse-transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme.

-

qPCR: The cDNA is then used as a template for qPCR with primers specific for AHR target genes (e.g., CYP1A1) and a housekeeping gene (for normalization). The relative expression of the target gene is calculated using the ΔΔCt method.

AHR Nuclear Translocation Assay

This assay visualizes the movement of the AHR from the cytoplasm to the nucleus.

-

Procedure:

-

Grow cells on glass coverslips.

-

Treat the cells with this compound and/or an AHR agonist.

-

Fix the cells with a suitable fixative (e.g., paraformaldehyde).

-

Permeabilize the cells with a detergent (e.g., Triton X-100).

-

Incubate the cells with a primary antibody specific to the AHR.

-

Wash and then incubate with a fluorescently labeled secondary antibody.

-

Mount the coverslips on microscope slides and visualize the subcellular localization of the AHR using a fluorescence microscope. Nuclear translocation is observed as an accumulation of fluorescence in the nucleus.[11]

-

DNA Binding Assay (Electrophoretic Mobility Shift Assay - EMSA)

EMSA is used to detect the binding of the AHR:ARNT complex to DRE-containing DNA.

-

Nuclear Extract Preparation: Prepare nuclear extracts from treated cells.[11]

-

Probe Labeling: A short DNA probe containing the DRE sequence is labeled with a radioactive isotope (e.g., 32P) or a non-radioactive tag.

-

Binding Reaction: The labeled probe is incubated with the nuclear extracts.

-

Electrophoresis: The protein-DNA complexes are separated from the free probe by non-denaturing polyacrylamide gel electrophoresis.

-

Detection: The gel is dried and exposed to X-ray film (for radioactive probes) or imaged using an appropriate detection system. A "shifted" band indicates the formation of the AHR:ARNT:DRE complex.[4]

Visualizing the Impact of this compound

AHR Signaling Pathway and Inhibition by this compound

References

- 1. mdpi.com [mdpi.com]

- 2. invivogen.com [invivogen.com]

- 3. selleckchem.com [selleckchem.com]

- 4. dioxins.com [dioxins.com]

- 5. apexbt.com [apexbt.com]

- 6. AhR Inhibitor [alab.com.pl]

- 7. CH223191 Is a Ligand-Selective Antagonist of the Ah (Dioxin) Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 8. academic.oup.com [academic.oup.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. researchgate.net [researchgate.net]

- 11. Development of Novel CH223191-Based Antagonists of the Aryl Hydrocarbon Receptor - PMC [pmc.ncbi.nlm.nih.gov]

Preliminary Toxicological Profile of CH-223191: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document summarizes the publicly available preliminary toxicological data for CH-223191. It is intended for research and informational purposes only. A comprehensive toxicological assessment of this compound has not been published in the public domain. Standardized regulatory toxicology studies, such as acute, sub-chronic, and chronic toxicity, genotoxicity, and carcinogenicity studies, are largely unavailable. Therefore, this guide should be considered a preliminary overview and not a complete safety evaluation.

Introduction

This compound, with the chemical name 2-methyl-2H-pyrazole-3-carboxylic acid (2-methyl-4-o-tolylazo-phenyl)-amide, is a potent and specific synthetic antagonist of the aryl hydrocarbon receptor (AhR).[1][2] The AhR is a ligand-activated transcription factor that mediates the toxic effects of a variety of environmental pollutants, most notably 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD).[3] this compound has been widely used as a research tool to investigate the mechanisms of AhR-mediated toxicity and to explore the therapeutic potential of AhR antagonism. It is a "pure" antagonist, meaning it does not exhibit agonist activity even at high concentrations.[1]

This technical guide provides an in-depth overview of the available preliminary toxicological findings for this compound, focusing on its intrinsic effects.

Mechanism of Action: Aryl Hydrocarbon Receptor Antagonism

This compound competitively binds to the ligand-binding domain of the AhR, preventing the binding of AhR agonists such as TCDD.[4] This inhibition blocks the subsequent conformational changes in the AhR, its translocation into the nucleus, and its dimerization with the AhR nuclear translocator (ARNT). Consequently, the AhR/ARNT complex cannot bind to dioxin-responsive elements (DREs) in the DNA, thereby preventing the transcription of target genes, including various cytochrome P450 enzymes like CYP1A1.

Summary of Preliminary Toxicological Data

The available toxicological data for this compound is limited and primarily derived from studies where it was used as a control or blocking agent.

Acute, Sub-chronic, and Chronic Toxicity

Standardized acute, sub-chronic, and chronic toxicity studies for this compound are not available in the public literature. Consequently, key toxicological parameters such as the LD50 (median lethal dose) and the No-Observed-Adverse-Effect-Level (NOAEL) have not been established.

In a study where male ICR mice were orally administered this compound at 10 mg/kg daily for 25 days, no adverse effects were reported.[5] However, this was in the context of co-treatment with TCDD, and a full toxicological assessment was not the objective of the study.

Genotoxicity and Carcinogenicity

There are no published studies specifically evaluating the genotoxic or carcinogenic potential of this compound using standard assays such as the Ames test, in vitro or in vivo micronucleus assays, or long-term carcinogenicity bioassays.

Reproductive and Developmental Toxicity

A significant toxicological finding has been reported in the context of male reproductive health. A study in adult male rats demonstrated that administration of this compound led to:

-

Marked reductions in sperm quality.

-

Elevated oxidative stress in testicular tissue.

-

Increased sperm DNA fragmentation.

-

Severe testicular degeneration.[6]

These findings suggest that AhR plays a crucial role in spermatogenesis and that its inhibition by this compound can have disruptive effects on male fertility.[6]

No specific studies on the developmental toxicity of this compound are currently available.

In Vitro Cytotoxicity and Cell Proliferation

The effects of this compound on cell viability and proliferation appear to be cell-line and species-specific, with some conflicting reports.

-

Hepatoma Cells: In murine hepatoma (Hepa1) cells, this compound did not significantly decrease cell viability.[7] Conversely, in human hepatoma (HepG2) cells, a significant loss of viability was observed at the highest concentration tested (10 µM) after 72 hours.[7] Interestingly, at this high concentration, this compound was also observed to have a pro-proliferative effect in both cell lines.[7][8]

-

Colon Carcinoma Cells: In contrast to the pro-proliferative effects in hepatoma cells, this compound was found to inhibit the proliferation of human colon carcinoma cells (HT-29 and HCT116).[9]

-

Canine Coronavirus Infected Cells: In A72 cells infected with canine coronavirus (CCoV), this compound was shown to increase cell viability at concentrations of 2, 5, 10, and 20 µM.[10]

These disparate findings highlight the need for further investigation into the cell-type-specific effects of this compound.

Mitochondrial Effects

One study has suggested that this compound may induce mitochondrial dysfunction and the formation of reactive oxygen species (ROS) in HepG2 cells.[11][12] This finding suggests a potential off-target effect that is independent of its AhR antagonist activity and warrants further investigation.

Quantitative Toxicological Data

The available quantitative data on the toxicology of this compound is sparse. The following table summarizes the key findings.

| Endpoint | Test System | Concentration/Dose | Effect | Reference |

| In Vitro Cell Viability | Murine Hepatoma (Hepa1) cells | Up to 10 µM | No significant decrease in viability. Pro-proliferative at 10 µM. | [7] |

| Human Hepatoma (HepG2) cells | 10 µM | Significant loss of viability after 72 hours. Pro-proliferative. | [7] | |

| Human Colon Carcinoma (HT-29, HCT116) cells | 10 µM | Inhibition of proliferation. | [9] | |

| Mitochondrial Function | Human Hepatoma (HepG2) cells | Not specified | Induction of mitochondrial dysfunction and ROS formation. | [11][12] |

| Reproductive Toxicity | Adult Male Rats | Not specified | Reduced sperm quality, increased oxidative stress, increased sperm DNA fragmentation, testicular degeneration. | [6] |

| In Vivo (short-term) | Male ICR Mice | 10 mg/kg/day (oral) for 25 days | No reported adverse effects (in the context of TCDD co-treatment). | [5] |

Experimental Protocols

In Vitro Cell Viability Assay

Objective: To assess the effect of this compound on the viability and proliferation of cultured cells.

Methodology (based on studies in hepatoma and colon carcinoma cells): [7][9]

-

Cell Culture: Murine (Hepa1) or human (HepG2, HT-29, HCT116) cells are cultured in appropriate media and conditions.

-

Treatment: Cells are seeded in multi-well plates and treated with a range of concentrations of this compound (e.g., 0.1 to 10 µM) or vehicle control (e.g., DMSO).

-

Incubation: Cells are incubated for various time points (e.g., 24, 48, 72 hours).

-

Viability Assessment: Cell viability is determined using a standard assay such as the WST-1 or MTT assay, which measures mitochondrial activity as an indicator of viable cells.

-

Proliferation Assessment: Cell proliferation can be measured by methods such as BrdU incorporation assays.

-

Data Analysis: Results are expressed as a percentage of the vehicle-treated control. Statistical analysis is performed to determine significant differences.

In Vivo Study of TCDD-Induced Toxicity Amelioration

Objective: To evaluate the ability of this compound to prevent TCDD-induced toxicity in vivo.

Methodology (based on a study in male ICR mice): [5]

-

Animals: Male ICR mice (e.g., 6 weeks old) are used.

-

Acclimation: Animals are acclimated to laboratory conditions.

-

Dosing Regimen:

-

A control group receives the vehicle (e.g., corn oil).

-

A treatment group receives this compound (e.g., 10 mg/kg in corn oil) orally once a day for a specified period (e.g., 25 days).

-

After a pre-treatment period with this compound (e.g., one week), mice are treated with a single intraperitoneal injection of TCDD (e.g., 100 µg/kg in corn oil).

-

-

Monitoring: Body weight is monitored throughout the study.

-

Terminal Procedures: At the end of the study, animals are euthanized. Blood and liver tissue are collected.

-

Analysis:

-

Liver Histology: Liver tissue is fixed, sectioned, and stained (e.g., with hematoxylin (B73222) and eosin) to assess for fat content and other pathological changes.

-

Biochemical Analysis: Plasma levels of liver enzymes such as AST (aspartate aminotransferase) and ALT (alanine aminotransferase) are measured.

-

Gene Expression: Expression of AhR target genes, such as CYP1A1, in the liver is analyzed by methods like Western blotting or qRT-PCR.

-

-

Data Analysis: Data from the different treatment groups are compared statistically.

Discussion and Future Directions

The conflicting results regarding its effects on cell proliferation in different cell lines underscore the complexity of its biological activity and suggest the possibility of off-target effects that are independent of AhR antagonism.

To establish a comprehensive understanding of the safety of this compound, the following studies are warranted:

-

Acute, sub-chronic, and chronic toxicity studies in at least two species to determine the LD50 and NOAEL.

-

A battery of genotoxicity tests , including the Ames test and in vivo micronucleus assay.

-

Carcinogenicity bioassays .

-

Comprehensive reproductive and developmental toxicity studies .

-

Safety pharmacology studies to assess potential effects on the cardiovascular, respiratory, and central nervous systems.

-

ADME (absorption, distribution, metabolism, and excretion) and toxicokinetic studies to understand its disposition in the body.

Conclusion

This compound is a valuable research tool for studying AhR biology and toxicology. However, the preliminary toxicological data are limited and highlight potential areas of concern, particularly regarding male reproductive health and mitochondrial function. Researchers and drug development professionals should exercise caution and consider these potential liabilities. A comprehensive toxicological evaluation is necessary to fully characterize the safety profile of this compound before any consideration for further development.

References

- 1. invivogen.com [invivogen.com]

- 2. apexbt.com [apexbt.com]

- 3. The aryl hydrocarbon receptor: a predominant mediator for the toxicity of emerging dioxin-like compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CH223191 Is a Ligand-Selective Antagonist of the Ah (Dioxin) Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Aryl hydrocarbon receptor signaling in male fertility: Protective role of resveratrol and disruptive effects of CH223191 in adult male rats - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Development of Novel CH223191-Based Antagonists of the Aryl Hydrocarbon Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Impact of CH223191-Induced Mitochondrial Dysfunction on Its Aryl Hydrocarbon Receptor Agonistic and Antagonistic Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

CH-223191: In Vitro Application Notes for Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

CH-223191 is a potent and specific synthetic antagonist of the Aryl Hydrocarbon Receptor (AHR).[1][2][3][4] The AHR is a ligand-activated transcription factor involved in the regulation of numerous biological processes, including xenobiotic metabolism, immune responses, and cell differentiation.[5][6][7][8] Upon binding to ligands such as 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD), the AHR translocates to the nucleus, dimerizes with the AHR Nuclear Translocator (ARNT), and binds to specific DNA sequences known as Xenobiotic Response Elements (XREs) to initiate the transcription of target genes, including cytochrome P450 enzymes like CYP1A1.[6] this compound competitively binds to the AHR, thereby inhibiting the nuclear translocation and DNA binding of the AHR complex.[9][10][11] It is a valuable tool for studying AHR signaling pathways and for the development of therapeutics targeting AHR-mediated pathologies. Notably, this compound is a pure antagonist and does not exhibit agonist activity even at high concentrations.[1][3]

Physicochemical Properties and Solubility

Proper handling and preparation of this compound are critical for reproducible experimental outcomes. The compound is a translucent film and should be stored at +4°C.[3][8] For in vitro experiments, it is typically dissolved in dimethyl sulfoxide (B87167) (DMSO).[1][3][12]

| Property | Value | Source |

| Molecular Formula | C₁₉H₁₉N₅O | [1] |

| Molecular Weight | 333.4 g/mol | [1] |

| Purity | ≥95% (UHPLC) | [1] |

| Solubility | 90 mM (30 mg/ml) in DMSO | [1] |

| Recommended Storage | Powder at -20°C for 3 years, in solvent at -80°C for 1 year. | [4] |

Mechanism of Action: AHR Signaling Pathway

This compound acts by antagonizing the canonical AHR signaling pathway. The following diagram illustrates the mechanism of AHR activation by a ligand like TCDD and the inhibitory action of this compound.

Experimental Protocols

Preparation of this compound Stock Solution

-

Reconstitution : To prepare a 10 mM stock solution, dissolve 1 mg of this compound (molecular weight: 333.4 g/mol ) in 300 µL of sterile DMSO.[3][12]

-

Storage : Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.[4] It is recommended to use freshly prepared solutions as the compound can be unstable in solution.[12]

In Vitro Protocol: Inhibition of TCDD-Induced CYP1A1 Expression in HepG2 Cells

This protocol describes a common application of this compound to antagonize the effects of the potent AHR agonist, TCDD, in the human hepatoma cell line HepG2. The endpoint is the measurement of CYP1A1 gene expression, a well-established biomarker of AHR activation.[13][14]

Materials:

-

HepG2 cells

-

Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

This compound stock solution (10 mM in DMSO)

-

TCDD stock solution (in DMSO)

-

Phosphate Buffered Saline (PBS)

-

Reagents for RNA extraction, cDNA synthesis, and quantitative PCR (qPCR) or for protein lysis and Western blotting.

Experimental Workflow:

Procedure:

-

Cell Seeding : Seed HepG2 cells in a suitable culture plate (e.g., 6-well or 12-well plate) at a density that will result in 70-80% confluency at the time of treatment. Allow the cells to adhere overnight.

-

Pre-treatment with this compound : The following day, replace the medium with fresh medium containing the desired concentrations of this compound. A typical concentration range is 0.1-10 µM.[12] Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration. Incubate for 1 hour.[12]

-

TCDD Treatment : After the pre-incubation period, add TCDD to the wells to the desired final concentration (e.g., 1-10 nM) without removing the this compound-containing medium.

-

Incubation : Incubate the cells for a further 4 to 24 hours, depending on the downstream analysis. For mRNA analysis, a shorter incubation (4-6 hours) is often sufficient, while protein analysis may require a longer incubation (24 hours).

-

Cell Lysis and Analysis :

-

For qPCR : Wash the cells with PBS and lyse them directly in the plate using a suitable lysis buffer for RNA extraction. Proceed with RNA isolation, cDNA synthesis, and qPCR analysis of CYP1A1 expression, using a housekeeping gene (e.g., GAPDH, β-actin) for normalization.

-

For Western Blot : Wash the cells with PBS and lyse them using a suitable protein lysis buffer. Determine the protein concentration, and then proceed with SDS-PAGE, protein transfer to a membrane, and immunodetection using antibodies specific for CYP1A1 and a loading control (e.g., β-actin, GAPDH).

-

Data Presentation

The following table summarizes typical experimental parameters and expected outcomes for this compound in vitro.

| Parameter | Recommended Range/Value | Expected Outcome with this compound | Source |

| Cell Line | HepG2, HT29, Hepa1 | Inhibition of AHR agonist-induced responses | [1][10] |

| Working Concentration | 1 µM - 30 µM | Dose-dependent inhibition of AHR activity | [1] |

| IC₅₀ (TCDD-induced luciferase activity) | ~30 nM | Potent antagonism of AHR signaling | [3] |

| Pre-incubation Time | 1 hour | Effective blockade of subsequent AHR activation | [12] |

| AHR Agonist | TCDD, β-Naphthoflavone (BNF) | This compound is more effective against TCDD | [9] |

| Endpoint Measurement | CYP1A1 mRNA/protein, Luciferase reporter activity | Significant reduction in agonist-induced signal | [12][15] |

Troubleshooting and Considerations

-

Solubility : Ensure that the final concentration of DMSO in the cell culture medium is kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.

-

Cytotoxicity : Although generally not cytotoxic at effective concentrations, it is advisable to perform a cell viability assay (e.g., MTT, Trypan Blue exclusion) to determine the non-toxic concentration range of this compound for your specific cell line and experimental conditions.

-